4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine
CAS No.:
Cat. No.: VC17789038
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine -](/images/structure/VC17789038.png)
Specification
Molecular Formula | C12H15N3S |
---|---|
Molecular Weight | 233.33 g/mol |
IUPAC Name | 4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine |
Standard InChI | InChI=1S/C12H15N3S/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10/h3-4,7-9H,1-2,5-6,13H2 |
Standard InChI Key | NLPPBWZRNFAVLK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)CCCCN |
Introduction
Chemical Identity and Structural Characteristics
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine is a bicyclic organic compound featuring a pyridine ring fused to a thiazole moiety, with a butylamine side chain at the 2-position of the thiazole. The dihydrochloride salt form (C₁₂H₁₇Cl₂N₃S) is commonly utilized in research due to its enhanced stability and solubility.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1258640-99-1 |
Molecular Formula | C₁₂H₁₇Cl₂N₃S |
Molecular Weight | 306.3 g/mol |
IUPAC Name | 4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine dihydrochloride |
SMILES | C1=CC(=CN=C1)C2=CSC(=N2)CCCCN.Cl.Cl |
InChIKey | MSOTVFKMVJQSCO-UHFFFAOYSA-N |
The compound’s structure is characterized by a planar thiazole ring (C-S-C-N) conjugated to the pyridine system, while the butan-1-amine chain introduces flexibility and basicity. X-ray crystallography of analogous thiazole derivatives suggests that the pyridine-thiazole dihedral angle may influence intermolecular interactions .
Synthetic Pathways and Optimization
While no explicit synthesis protocol for 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine is documented in the literature, its structure suggests convergent synthesis strategies similar to those employed for related thiazole-pyridine hybrids .
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides. For this compound, 3-pyridylthioamide could react with 4-bromobutan-1-amine under basic conditions to form the thiazole ring .
Functionalization and Salt Formation
Post-cyclization, the primary amine group is protonated using hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity for purification. Yields for analogous reactions range from 21% to 57%, depending on substituent electronic effects .
Physicochemical and Spectroscopic Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar media. Stability studies of related compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions.
Research Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low yields in multi-step syntheses necessitate optimization of coupling reagents and catalysts.
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Biological Profiling: No in vitro or in vivo data exist for this compound, highlighting the need for cytotoxicity and ADMET studies.
Proposed research priorities:
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Fragment-based drug design to optimize the butan-1-amine side chain for target selectivity.
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Formulation studies to assess stability in physiological matrices.
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